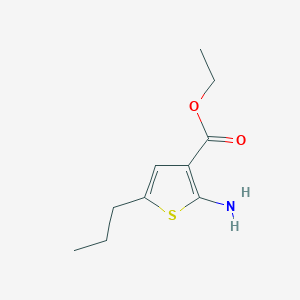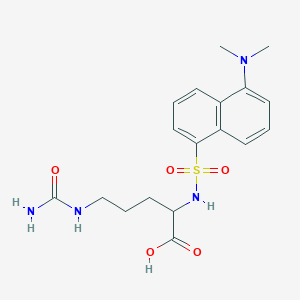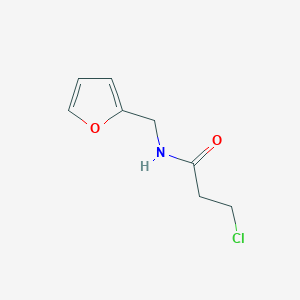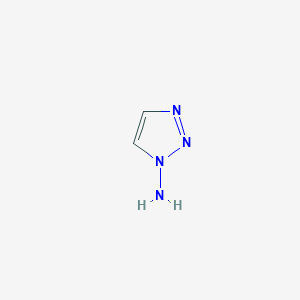
4-Nonadecylpyridine
Overview
Description
4-Nonadecylpyridine , also known by its synonyms Hydrogen ionophore II , ETH 1907 , and Proton ionophore II , is a chemical compound with the empirical formula C24H43N . It falls under the category of ionophores, which are molecules capable of transporting ions across cell membranes. Specifically, 4-Nonadecylpyridine exhibits properties related to hydrogen ions .
Synthesis Analysis
The synthesis of 4-Nonadecylpyridine involves the reaction of a pyridine ring with a nonadecyl (19-carbon) alkyl chain. While detailed synthetic pathways may vary, this compound is typically prepared through organic synthesis methods. Researchers have explored various approaches to achieve efficient yields and purity .
Molecular Structure Analysis
The molecular structure of 4-Nonadecylpyridine consists of a pyridine ring (a six-membered aromatic ring containing nitrogen) attached to a nonadecyl hydrocarbon chain. The long alkyl tail imparts lipophilic properties, allowing it to interact with lipid bilayers and cell membranes. The specific arrangement of atoms within the molecule influences its ion transport capabilities .
Chemical Reactions Analysis
4-Nonadecylpyridine is primarily recognized for its role as a hydrogen ionophore. It facilitates the movement of protons (H+) across lipid membranes, affecting pH gradients and cellular processes. Its chemical reactions involve reversible binding and release of protons, contributing to ion transport across biological membranes .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Plant Growth Retardants
4-Nonadecylpyridine derivatives, especially those from the 4-pyridine structure, have applications in physiological research as plant growth retardants. These compounds inhibit specific cytochrome P-450 dependent monooxygenases, offering insights into the regulation of terpenoid metabolism related to phytohormones and sterols. This is crucial for understanding processes like cell division, cell elongation, and senescence in plants (Grossmann, 1990).
2. Metal Ion Interaction Studies
Nonadecylpyridine (NDP), a related compound, is used to study interactions between monolayers and metal ions in aqueous subphases. These studies are significant for understanding the behavior of NDP as a ligand, and for deducing interactions of such compounds with metal ions like Co2+ and Cu2+ (Caminati et al., 1994).
3. Synthesis of Macrocyclic Systems
Perfluoro-4-isopropylpyridine, a similar compound, is utilized for the synthesis of various macrocyclic systems incorporating pyridine sub-units. These macrocycles are capable of complexing cations and anions, depending on their structure, and have been characterized through methods like X-ray crystallography and electrospray mass spectrometry (Chambers et al., 2003).
4. Catalysts in Chemical Synthesis
4-Dialkylaminopyridines, derivatives of pyridine, significantly enhance the efficiency of acylation reactions. They serve as highly active catalysts in terpene, steroid, carbohydrate, and nucleoside chemistry. Their role in transformations of amino acids into α-acyl aminoketones and in polymerization reactions highlights their broad applicability in chemical synthesis (Höfle et al., 1978).
5. Chemical Sensors and Metal Ion Sensors
Alkylpyridines, like nonadecylpyridine, are utilized in the creation of Langmuir-Blodgett films which function as metal ion sensors. These films are studied for their interaction with metal cations and their ability to complex metal ions from subphases, making them valuable in sensor technology (Caminati et al., 1994).
Mechanism of Action
The mechanism of action for 4-Nonadecylpyridine centers on its ability to form complexes with protons. When incorporated into lipid bilayers, it creates channels or pathways for proton movement. These channels allow protons to traverse cell membranes, impacting intracellular pH regulation, energy production, and other physiological processes .
Safety and Hazards
Future Directions
Research on 4-Nonadecylpyridine continues to explore its applications in ion transport, drug delivery, and membrane-related studies. Future investigations may focus on optimizing its properties, understanding its interactions with biological systems, and developing novel applications in fields such as drug development and bioelectronics .
properties
IUPAC Name |
4-nonadecylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-20-22-25-23-21-24/h20-23H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOIOBOWJASTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403895 | |
| Record name | 4-Nonadecylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nonadecylpyridine | |
CAS RN |
70268-36-9 | |
| Record name | 4-Nonadecylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1608409.png)






![N-[(4-ethylcyclohexyl)carbonyl]glycine](/img/structure/B1608419.png)
![5-[(3-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1608420.png)


